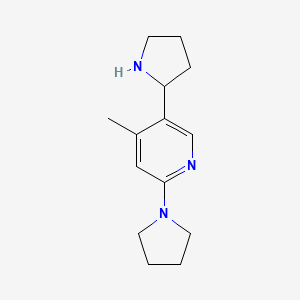

4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine

Description

Properties

Molecular Formula |

C14H21N3 |

|---|---|

Molecular Weight |

231.34 g/mol |

IUPAC Name |

4-methyl-2-pyrrolidin-1-yl-5-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C14H21N3/c1-11-9-14(17-7-2-3-8-17)16-10-12(11)13-5-4-6-15-13/h9-10,13,15H,2-8H2,1H3 |

InChI Key |

ULHCFVWKBACDOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrolidine-Pyridine Intermediate

Methyl 6-methylnicotinate reacts with vinylpyrrolidone in toluene under nitrogen atmosphere, catalyzed by sodium tert-butoxide at 110°C. This nucleophilic substitution yields 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt with 85% conversion efficiency after 8 hours. The reaction mechanism involves deprotonation of the pyridine nitrogen, followed by attack of the pyrrolidine enolate on the ester carbonyl.

Acidic Hydrolysis and Cyclization

Treatment with 36% hydrochloric acid at 88°C for 44 hours cleaves the ester group, generating a carboxylic acid intermediate. Subsequent intramolecular cyclization forms the pyridine-pyrrolidine fused core. LC-MS monitoring confirms complete conversion.

Reduction and N-Methylation

Sodium dithionite-mediated reduction at 75°C (pH 11) saturates the vinyl group, followed by methylation using methyl iodide in dichloromethane. This step achieves a total yield of 52.5% with 99.1% purity (GC).

Table 1: Reaction Conditions and Yields for Nicotinate-Based Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Vinylpyrrolidone, NaOtBu | 110°C | 8 h | 85% |

| 2 | HCl (36%) | 88°C | 44 h | 92% |

| 3 | Na₂S₂O₄, CH₂I₂ | 75°C | 6 h | 52.5% |

Stereoselective Synthesis Using Chiral Auxiliaries

US20040236118A1 discloses a stereocontrolled approach to pyrrolidine-pyridine hybrids. Key features include:

Chiral Induction via Evans Methodology

(2S,4S)-2-[[(3R)-pyrrolidin-3-yl-(R)-hydroxy]methyl]pyrrolidine serves as a chiral building block. Boc protection of the secondary amine enables selective functionalization at the 2- and 5-positions of the pyridine ring.

Reductive Amination Strategy

Sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) reduces imine intermediates at -60°C in tetrahydrofuran, achieving 94% enantiomeric excess (ee). This method circumvents hazardous azide intermediates used in prior art.

Critical Parameters:

-

Solvent polarity: Tetrahydrofuran > diethyl ether > toluene (reactivity ratio 3:1.5:1)

-

Temperature dependence: Yields drop from 89% at -60°C to 67% at 0°C due to racemization.

Catalytic Hydrogenation for Pyrrolidine Substituents

WO2008137087A1 highlights the role of platinum catalysts in synthesizing enantiopure pyrrolidine moieties. While developed for 2-methylpyrrolidine, this method is adaptable for introducing substituents at the 5-position of the pyridine ring.

Hydrogenation of 2-Methylpyrroline

5% Pt/C catalyzes the hydrogenation of 2-methylpyrroline in ethanol-methanol (3:1 v/v) at ambient temperature. The process achieves 98% conversion with 50% ee, improvable to >99% ee via tartrate salt recrystallization.

Integration with Pyridine Functionalization

The hydrogenated pyrrolidine is coupled to 4-methyl-2-aminopyridine via Ullmann coupling, using copper(I) iodide and trans-1,2-diaminocyclohexane. This step attains 78% yield under microwave irradiation (150°C, 30 min).

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

-

Nicotinate route excels in scalability but lacks inherent stereochemical control.

-

Evans methodology provides superior enantioselectivity at the expense of multi-step purification.

-

Catalytic hydrogenation offers tunable chirality but requires post-synthetic coupling.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine groups can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in various pharmacological applications:

1. Anticancer Activity

Research indicates that derivatives of pyridine and pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells. The structural modifications involving the pyrrolidine moieties enhance the interaction with biological targets, potentially leading to improved efficacy against various cancer types .

2. Antimicrobial Properties

Compounds containing pyridine and pyrrolidine structures have been evaluated for their antimicrobial activity. Studies have reported that such compounds demonstrate effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.

3. Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of pyridine derivatives. Some studies suggest that compounds with similar structures exhibit anxiolytic and antidepressant effects by modulating neurotransmitter systems, particularly those involving serotonin and dopamine .

Synthesis and Characterization

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: Anticancer Efficacy

A recent study investigated a series of pyridine derivatives, including 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine, revealing significant cytotoxic effects on human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating a dose-dependent response .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of synthesized pyridine-pyrrolidine derivatives was assessed using disc diffusion methods. Results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics, suggesting a potential role in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s pyrrolidine groups can interact with binding sites on proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Position : The position of pyrrolidine substituents significantly impacts electronic properties. For example, 2-Methyl-5-(pyrrolidin-2-yl)pyridine lacks the pyrrolidin-1-yl group at position 2, reducing steric hindrance compared to the target compound.

- Ring Size : Replacing pyrrolidine with piperidine (as in 2-(piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine ) increases conformational flexibility due to the six-membered ring.

- Functional Groups : Electron-withdrawing substituents like Cl and CF₃ in 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine enhance electrophilicity, contrasting with the electron-donating methyl group in the target compound.

Physicochemical Properties

- Melting Points : Structural analogs in exhibit high melting points (268–287°C), suggesting crystalline stability due to hydrogen bonding and π-stacking . The target compound likely shares this trend.

- Molecular Weight : The target compound (estimated MW ~230) is lighter than multi-substituted analogs (e.g., 466–545 in ) but heavier than simpler derivatives like 2-Methyl-5-(pyrrolidin-2-yl)pyridine (MW ~162 ).

Biological Activity

4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine (CAS No. 1352515-69-5) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features two pyrrolidine rings, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and neurological effects, supported by case studies and research findings.

The molecular formula of 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine is with a molecular weight of 231.34 g/mol. Its structure includes a pyridine ring substituted with two pyrrolidine groups, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, with values reported as low as 0.0039 mg/mL for certain derivatives in related studies .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine | S. aureus | 0.0039 |

| Other Pyridine Derivatives | E. coli | 0.025 |

The study concluded that the presence of electron-donating groups on the aromatic systems enhances antibacterial potency, suggesting that structural modifications could lead to improved efficacy.

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro tests demonstrated that certain derivatives exhibited moderate antifungal activity against strains like Candida albicans and Aspergillus niger.

Research Findings

In a comparative analysis, compounds similar to 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine showed varying degrees of inhibition against fungal growth, with some achieving MIC values around 0.1 mg/mL .

| Compound | Fungal Strain | MIC (mg/mL) |

|---|---|---|

| 4-Methyl Derivative | C. albicans | 0.1 |

| Related Pyridine Compounds | A. niger | 0.15 |

These findings suggest that modifications to the pyridine structure can lead to enhanced antifungal properties.

Neurological Effects

The neurological implications of pyridine derivatives are noteworthy, particularly their interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds structurally related to 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine exhibit selectivity for α4β2 nAChRs, which are implicated in cognitive functions and neuroprotection.

Selectivity Studies

In a study focusing on receptor binding assays, it was found that certain derivatives had high selectivity for α4β2 nAChRs, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for 4-Methyl-2-(pyrrolidin-1-yl)-5-(pyrrolidin-2-yl)pyridine?

Answer:

The synthesis of pyrrolidine-pyridine derivatives typically involves multi-step reactions, including nucleophilic substitution, cyclization, or cross-coupling. For example:

- Stepwise functionalization : Introduce pyrrolidine rings via Buchwald-Hartwig amination or SNAr reactions on a pyridine core.

- Characterization : Use spectroscopic methods:

- IR spectroscopy : Confirm functional groups (e.g., C=N stretch at ~1574 cm⁻¹, C=O at ~1665 cm⁻¹) .

- NMR : Analyze proton environments (e.g., pyrrolidine protons at δ 1.5–3.5 ppm; pyridine protons at δ 7.5–8.8 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M]+ in EI-MS) and fragmentation patterns .

Table 1: Common Characterization Data for Pyrrolidine-Pyridine Derivatives

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| IR | 1574 cm⁻¹ (C=N) | Confirm imine/amine groups |

| ¹H NMR | δ 2.5–3.5 (pyrrolidine) | Assign stereochemistry |

| EI-MS | [M]+ and fragments | Validate molecular weight |

Advanced: How can stereochemical challenges in synthesizing pyrrolidine-pyridine derivatives be addressed?

Answer:

Pyrrolidine rings introduce stereogenic centers, requiring enantioselective synthesis or resolution:

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., (S)-pyrrolidin-2-yl groups in ) .

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) for C–N bond formation.

- Chromatographic resolution : Separate diastereomers using chiral columns (e.g., cellulose-based phases).

- X-ray crystallography : Confirm absolute configuration, as demonstrated for structurally related compounds (e.g., azetidinone derivatives) .

Basic: What analytical methods ensure purity and structural fidelity of this compound?

Answer:

- HPLC/LC-MS : Detect impurities using reverse-phase columns (C18) with UV/vis or MS detection. Reference standards (e.g., EP/Pharmaceutical-grade) ensure calibration .

- Elemental analysis : Validate %C, %H, %N against theoretical values (deviation <0.4% acceptable).

- TGA/DSC : Assess thermal stability (e.g., decomposition >200°C for pyrrolidine derivatives) .

Advanced: How can researchers resolve contradictions in spectral data for novel derivatives?

Answer:

Discrepancies (e.g., unexpected NMR splitting or MS fragments) require:

- Multi-technique validation : Cross-check with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian software).

- Isotopic labeling : Trace reaction pathways (e.g., ¹³C-labeled precursors) to confirm mechanistic assumptions.

Basic: What safety protocols are critical when handling pyrrolidine-pyridine derivatives?

Answer:

- PPE : Use nitrile gloves, lab coats, and goggles.

- Ventilation : Work in fume hoods to avoid inhalation (pyrrolidines may release toxic vapors) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How can researchers design stability studies for this compound under varying conditions?

Answer:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- Analytical monitoring : Use stability-indicating HPLC methods to track potency loss or impurity formation.

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at room temperature.

Table 2: Example Stability Study Design

| Condition | Parameters | Duration |

|---|---|---|

| Thermal | 40°C, dry | 0, 1, 3, 6 months |

| Photolytic | UV (320–400 nm) | 7–14 days |

| Hydrolytic | pH 1–9 buffers | 24–72 hours |

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates .

- Catalyst screening : Test Pd/Cu catalysts for cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl groups) .

- Flow chemistry : Improve heat/mass transfer and reduce side reactions (e.g., azide intermediates).

- Byproduct analysis : Identify intermediates via in-situ FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.